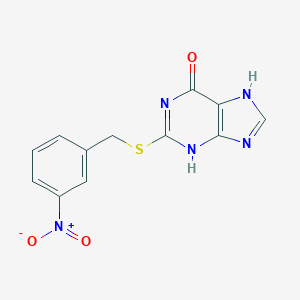

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

Übersicht

Beschreibung

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is a chemical compound that belongs to the class of purine derivatives It features a purine ring system substituted with a 3-nitrobenzylthio group at the 2-position and a hydroxyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol typically involves the following steps:

Thioether Formation: The nitrobenzyl chloride is then reacted with thiourea to form the corresponding thioether.

Purine Ring Formation: The thioether is then coupled with a purine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thioether linkage can be cleaved and substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine derivative and 3-nitrobenzyl alcohol.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).

Nucleophiles: Thiols, amines, and alkoxides.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: 2-((3-Aminobenzyl)thio)-9H-purin-6-ol.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Hydrolysis: 9H-purin-6-ol and 3-nitrobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and enzymes involved in DNA replication and repair.

Biological Studies: The compound is used as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other electronic materials.

Wirkmechanismus

The mechanism of action of 2-((3-Nitrobenzyl)thio)-9H-purin-6-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and DNA. The purine ring system allows the compound to mimic natural nucleotides, enabling it to inhibit enzymes involved in nucleotide metabolism and DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((3-Nitrobenzyl)thio)-9H-purin-6-amine: Similar structure but with an amino group at the 6-position instead of a hydroxyl group.

2-((3-Nitrobenzyl)thio)-9H-purin-6-methanol: Similar structure but with a methanol group at the 6-position instead of a hydroxyl group.

Uniqueness

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is unique due to the presence of both a nitrobenzylthio group and a hydroxyl group on the purine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research in various fields.

Biologische Aktivität

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This compound's structure allows it to interact with nucleic acids and various enzymes, making it a valuable subject for research into its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound features a purine ring system substituted with a 3-nitrobenzylthio group at the 2-position and a hydroxyl group at the 6-position. This unique combination of functional groups contributes to its biological activity, enabling it to mimic natural nucleotides and interact with biological macromolecules.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : It inhibits enzymes involved in nucleotide metabolism and DNA synthesis by mimicking natural substrates.

- Nucleic Acid Interaction : The compound can intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Intermediates Formation : The nitro group can be reduced to form reactive intermediates that covalently modify proteins and DNA, leading to altered cellular functions.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It is believed to interfere with viral replication processes by inhibiting viral enzymes that are critical for the life cycle of viruses. Studies have shown promising results in vitro, suggesting its potential as a therapeutic agent against various viral infections.

Anticancer Activity

The compound has also been studied for its anticancer effects. It has shown activity against several cancer cell lines, including breast cancer (MDA-MB-231) and others. The proposed mechanisms include:

- Induction of apoptosis through activation of caspases.

- Inhibition of microtubule assembly, which is crucial for cell division.

- Disruption of DNA synthesis leading to cell cycle arrest .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various purine derivatives, this compound was found to significantly inhibit the replication of specific viruses in cultured cells. The compound's ability to reduce viral load was assessed using quantitative PCR methods, demonstrating its potential as a lead compound for further development in antiviral therapies.

Case Study 2: Anticancer Mechanisms

In another investigation focused on cancer cell lines, treatment with this compound resulted in notable morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in sub-G1 population cells, confirming apoptosis induction. Additionally, the compound was shown to enhance caspase activity significantly compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Purine derivative | Antiviral, Anticancer |

| 2-((3-Aminobenzyl)thio)-9H-purin-6-ol | Purine derivative | Moderate anticancer activity |

| 2-(3-Nitrophenyl)thio)-9H-purin-6-amino | Purine derivative | Antibacterial activity |

The table above illustrates the biological activities of related compounds, highlighting the unique profile of this compound in terms of antiviral and anticancer properties.

Eigenschaften

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKVHTCRLXZEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C(=O)N2)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390574 | |

| Record name | NSC118208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15870-55-0 | |

| Record name | 15870-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.